N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

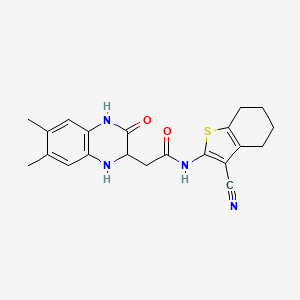

Chemical Structure and Synthesis The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide features a bicyclic tetrahydrobenzothiophene core substituted with a cyano group at position 3, linked via an acetamide bridge to a 6,7-dimethyl-3-oxo-tetrahydroquinoxaline moiety. Its synthesis involves a multi-step protocol:

- Step 1: Reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with 2-chloroacetyl chloride to form 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide under reflux in ethanol with KOH .

- Step 2: Coupling with 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives via nucleophilic substitution or thiol-mediated reactions .

Structural Characterization

The compound’s structure is confirmed by:

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-11-7-15-16(8-12(11)2)24-20(27)17(23-15)9-19(26)25-21-14(10-22)13-5-3-4-6-18(13)28-21/h7-8,17,23H,3-6,9H2,1-2H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKCYKHLZGGNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C4=C(S3)CCCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene moiety and a tetrahydroquinoxaline derivative. The presence of the cyano group and various functional groups contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4OS |

| Molecular Weight | 436.59 g/mol |

| CAS Number | 443120-82-9 |

Research has identified that this compound acts as an inhibitor of specific kinases within the mitogen-activated protein kinase (MAPK) family. Notably, it exhibits potent inhibitory effects on JNK2 and JNK3 kinases:

- JNK3 Inhibition : Compounds derived from this class have shown a pIC50 value of approximately 6.7 against JNK3. The binding mode involves hydrogen bond interactions with critical residues in the ATP-binding site of the kinase .

Biological Activities

- Anti-inflammatory Activity :

- Antitumor Activity :

- Neuroprotective Effects :

Case Study 1: Inhibition of JNK Kinases

A study highlighted the synthesis and evaluation of several N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide derivatives. Among these, compounds 5a and 11a were identified as particularly potent inhibitors of JNK3 with comparable activity against JNK2. The unique binding interactions were elucidated through X-ray crystallography .

Case Study 2: Anti-inflammatory Potential

In silico evaluations indicated that the compound selectively binds to 5-LOX while showing minimal interaction with COX-2 enzymes. This selectivity suggests a favorable profile for anti-inflammatory drug development .

Research Findings Summary

Research indicates that this compound holds promise for various therapeutic applications:

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of this compound may serve as potential 5-lipoxygenase inhibitors , which are crucial in the treatment of inflammatory diseases. Molecular docking studies have shown promising results for its anti-inflammatory properties, suggesting that further optimization could enhance its efficacy as a therapeutic agent .

Antimicrobial Properties

A notable study evaluated the antimicrobial activity of related compounds synthesized from N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives. These compounds demonstrated significant antibacterial and antifungal activities against various pathogens. The synthesis involved reactions with 2-chloro-N-(aryl)-acetamides and resulted in compounds that were characterized using FT-IR and NMR spectroscopy .

Anticancer Potential

The anticancer potential of the compound has been explored through various synthesis methods leading to derivatives that exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the quinoxaline structure can yield compounds with enhanced antitumor activity .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A systematic study involved synthesizing several derivatives of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide and evaluating their antimicrobial properties. The synthesized compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) indicating effective antibacterial activity .

Case Study 2: Molecular Docking for Anti-inflammatory Potential

In silico studies using molecular docking techniques assessed the binding affinity of the compound to the active site of 5-lipoxygenase. The results indicated a strong interaction between the compound and the enzyme, suggesting its potential as a lead molecule for developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Test Organisms/Targets | Results |

|---|---|---|---|

| Antimicrobial | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide | Staphylococcus aureus, E. coli | Significant antibacterial activity (MIC values) |

| Anti-inflammatory | N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(6,7-dimethyl-3-oxoquinoxaline) | 5-lipoxygenase | High binding affinity in molecular docking studies |

| Anticancer | Various derivatives | Cancer cell lines (e.g., MCF-7) | Cytotoxic effects observed |

Comparison with Similar Compounds

Key Observations :

- Substitution with 5-phenyl-1,3,4-oxadiazole-thiol (as in ) improves antitubercular efficacy but reduces synthetic yield compared to the target compound.

Tetrahydroquinoxaline and Tetrahydroisoquinoline Derivatives

Key Observations :

- The 6,7-dimethyl and 3-oxo groups in the target compound’s tetrahydroquinoxaline moiety may enhance steric hindrance and hydrogen bonding, critical for receptor binding .

- Tetrahydroisoquinoline derivatives (e.g., ) prioritize alkoxy and alkylamino substituents for receptor selectivity, achieving nanomolar affinity but requiring complex synthetic routes.

Benzothiazole and Benzothiophene Analogues

Key Observations :

- Benzothiazole-based acetamides (e.g., ) prioritize trifluoromethyl and methoxy groups for metabolic stability but lack explicit activity data.

Research Findings and Implications

- Synthetic Efficiency: The target compound’s yield (~60–70%) is comparable to other tetrahydrobenzothiophene derivatives but lower than quinoxaline analogues (e.g., 90% in ), likely due to steric challenges in coupling the tetrahydroquinoxaline moiety .

- Structural Optimization: Introducing 6,7-dimethyl groups in the tetrahydroquinoxaline ring may balance lipophilicity and polarity, enhancing membrane permeability compared to non-methylated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.